Heparin disaccharide I-S sodium salt
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Overview
Description
Heparin disaccharide I-S sodium salt is a sulfated heparin fragment with the chemical formula C12H15NO19S3Na4 and a molecular weight of 665.40 g/mol . It is a product of the digestion of heparin and heparan sulfate by various heparinases . This compound is known for its significant role in biochemical and physiological actions, particularly in the field of anticoagulation and other medical applications .
Preparation Methods
Heparin disaccharide I-S sodium salt is produced through the enzymatic digestion of heparin and heparan sulfate by heparinase I and II . The preparation involves the following steps:
Enzymatic Digestion: Heparin or heparan sulfate is treated with heparinase I and II enzymes under controlled conditions to break down the polysaccharide chains into disaccharide units.
Purification: The resulting disaccharides are purified using chromatographic techniques to isolate the desired this compound.
Industrial production methods typically involve large-scale enzymatic digestion followed by advanced purification processes to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Heparin disaccharide I-S sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions, particularly involving the sulfate groups, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylated derivatives, while reduction can result in desulfated products .
Scientific Research Applications
Heparin disaccharide I-S sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of heparin disaccharide I-S sodium salt involves its interaction with various molecular targets and pathways. It primarily acts by binding to antithrombin, a serine protease inhibitor, and enhancing its inhibitory effect on thrombin and other coagulation factors . This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties .
Comparison with Similar Compounds
Heparin disaccharide I-S sodium salt can be compared with other similar compounds, such as:
Heparin disaccharide I-H sodium salt: This compound is also a sulfated heparin fragment but differs in its specific sulfation pattern.
Heparin disaccharide II-H sodium salt: Another related compound with a different disaccharide structure and sulfation pattern.
The uniqueness of this compound lies in its specific sulfation pattern, which imparts distinct biochemical and physiological properties .
Properties
IUPAC Name |
tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJNTXPZMQNEV-LXFQAIKPSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NNa4O19S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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